molecular formula C9H14N2O2 B6204476 1-[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine CAS No. 1000896-48-9

1-[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine

Cat. No.: B6204476
CAS No.: 1000896-48-9
M. Wt: 182.2
InChI Key:
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Description

1-[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine is a chemical compound that features an oxazole ring fused with an oxane ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the oxane ring and the amine group. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor such as an α-haloketone with an amide.

    Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction where a halogenated oxane derivative reacts with the oxazole intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The oxazole ring can be reduced to form oxazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Oxazoline derivatives.

    Substitution Products: Various substituted oxazole derivatives.

Scientific Research Applications

1-[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins or nucleic acids.

Comparison with Similar Compounds

    Oxazole Derivatives: Compounds such as 1,3-oxazole and 1,2,4-oxadiazole share structural similarities with 1-[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine.

    Oxane Derivatives: Compounds like tetrahydropyran and its derivatives.

Uniqueness: this compound is unique due to the combination of the oxazole and oxane rings, which imparts distinct chemical and physical properties. This dual-ring structure can enhance the compound’s stability, reactivity, and potential for forming diverse interactions in biological systems.

Properties

CAS No.

1000896-48-9

Molecular Formula

C9H14N2O2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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